molecular formula C16H21NO6 B555429 (s)-2-Aminobutanoic acid hydrochloride CAS No. 5959-29-5

(s)-2-Aminobutanoic acid hydrochloride

Cat. No. B555429
CAS RN: 5959-29-5
M. Wt: 139.58 g/mol
InChI Key: AMMBUJFMJOQABC-DFWYDOINSA-N
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Description

“(s)-2-Aminobutanoic acid hydrochloride” likely refers to the hydrochloride salt form of (s)-2-Aminobutanoic acid, an amino acid. Amino acids are the building blocks of proteins and play many critical roles in the body. The “s-” prefix indicates that this is the “sinister” or left-handed isomer of 2-Aminobutanoic acid .


Molecular Structure Analysis

The molecular structure of this compound would likely include an amino group (-NH2), a carboxyl group (-COOH), and a hydrochloride (-HCl). The exact structure would depend on the specific arrangement of these groups .


Chemical Reactions Analysis

As a hydrochloride salt, this compound would likely be soluble in water and could participate in reactions typical of amino acids and hydrochloride salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its amino acid and hydrochloride components. It might exhibit properties such as solubility in water and specific reactivity based on its functional groups .

Scientific Research Applications

  • Synthesis of Ethambutol : (S)-2-Aminobutanoic acid hydrochloride plays a role in synthesizing Ethambutol, a chiral antituberculosis agent. This process involves several steps, including the resolution of (R,S)-2-aminobutanol with L-(+)-tartaric acid, leading to the production of optically pure (S)-2-aminobutanol (Yan Xi-long, 2004).

  • Pharmacological Activity Studies : Research on the pharmacological activities of various enantiomers, such as 3-(p-Chlorophenyl)-4-aminobutanoic acid, has revealed differences in effectiveness between the R(+) and S(-) enantiomers (B. Witczuk, R. A. Khaunina, G. Kupryszewski, 1980).

  • Chemical Synthesis : The compound has been used in the diastereoselective alkylation of 3-aminobutanoic acid, demonstrating its significance in creating specific chemical structures (H. Estermann, D. Seebach, 1988).

  • Systems Biocatalysis : A systems biocatalysis approach combining aldolases and transaminases was employed for the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid, highlighting the compound's role in biocatalytic processes (K. Hernández et al., 2017).

  • Green Chemistry Applications : An environmentally friendly process for synthesizing (S)-3-aminobutanoic acid has been developed, demonstrating the potential for greener chemical processes (M. Weiss, T. Brinkmann, H. Gröger, 2010).

Safety and Hazards

As with any chemical, handling (s)-2-Aminobutanoic acid hydrochloride would require appropriate safety measures. Hydrochloric acid, for example, is corrosive and requires personal protective equipment when handled .

Future Directions

The future directions for research and use of (s)-2-Aminobutanoic acid hydrochloride would depend on its specific applications. It could potentially be explored in the context of protein synthesis, disease treatment, or other biological processes .

properties

IUPAC Name

(2S)-2-aminobutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMBUJFMJOQABC-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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